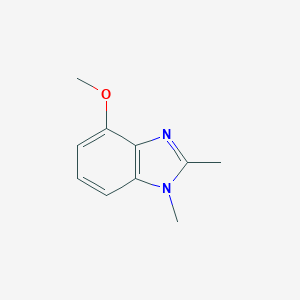
1,2-dimethyl-4-methoxy-1H-benzimidazole
Overview
Description
“1,2-dimethyl-4-methoxy-1H-benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It’s worth noting that benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the fusion of benzene and imidazole . The imine can be alkylated and also serves as a ligand in coordination chemistry .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated . It’s also worth noting that benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .Scientific Research Applications
Antibacterial Properties :
- 4-Methoxy-2-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)-phenols and some transition metal complexes have been synthesized and shown to possess antibacterial activity against Gram-positive bacteria, including S. epidermidis, S. aureus, and B. subtilis (Tavman et al., 2009).
Antifungal Effect :
- Derivatives containing heterocyclic compounds such as 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine have been synthesized and shown to be effective against certain types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Anticancer Applications :
- Novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor, featuring 1H-benzimidazole derivatives, have been developed and evaluated for anticancer activity, showing significant potential in this field (Rewcastle et al., 2011).
Chemical Synthesis Applications :
- The compound has been used in the synthesis of N-Fused Benzimidazole-4,7-diones via sequential copper-catalyzed C–N coupling/cyclization and oxidation, highlighting its utility in complex chemical synthesis processes (Dao et al., 2018).
Other Applications :
- Studies on tautomerism, like the one conducted on Omeprazole, a compound related to 1,2-dimethyl-4-methoxy-1H-benzimidazole, in solution using NMR techniques, indicate applications in the study of molecular structures and behaviors (Claramunt et al., 2004).
Mechanism of Action
While the specific mechanism of action for “1,2-dimethyl-4-methoxy-1H-benzimidazole” is not mentioned in the search results, benzimidazole derivatives have been found to have diverse pharmacological activities. For instance, they have been reported to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-1,2-dimethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-11-10-8(12(7)2)5-4-6-9(10)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCKINKAAZRIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dimethyl-4-methoxy-1H-benzimidazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

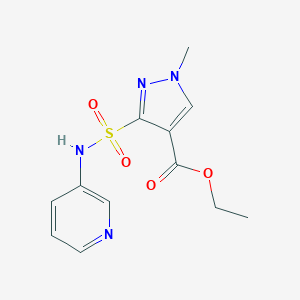
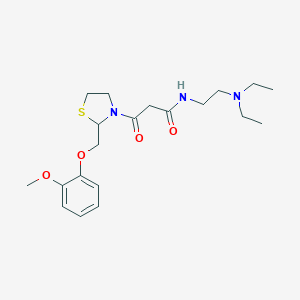


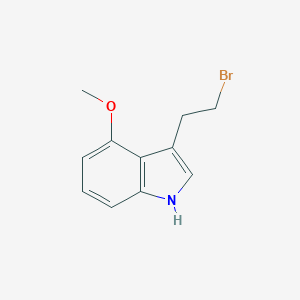
![20-Ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione](/img/structure/B69820.png)
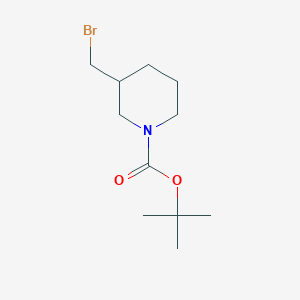


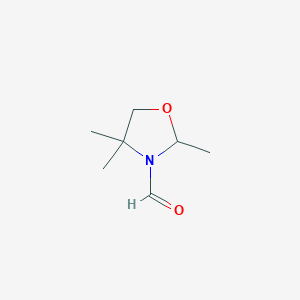
![Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B69835.png)

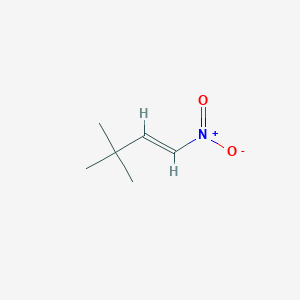
![[3-(2H-tetrazol-5-yl)phenyl]methanol](/img/structure/B69845.png)